![molecular formula C26H26Cl4N2O B12296000 1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride CAS No. 1949-07-1](/img/structure/B12296000.png)
1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperazinium core substituted with a 3,3,3-tris(4-chlorophenyl)propionyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride typically involves the reaction of 3,3,3-tris(4-chlorophenyl)propionic acid with 1-methylpiperazine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its chloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazine
- 1-Methyl-4-(3,3,3-tris(4-chlorophenyl)propionyl)piperazine monohydrochloride
- 1-(beta,beta,beta-tris(p-chlorophenyl)propionyl)-4-methylpiperazine hydrochlo
Uniqueness
1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride stands out due to its unique piperazinium core and the presence of multiple chlorophenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
1949-07-1 |
|---|---|
Formule moléculaire |
C26H26Cl4N2O |
Poids moléculaire |
524.3 g/mol |
Nom IUPAC |
3,3,3-tris(4-chlorophenyl)-1-(4-methylpiperazin-4-ium-1-yl)propan-1-one;chloride |
InChI |
InChI=1S/C26H25Cl3N2O.ClH/c1-30-14-16-31(17-15-30)25(32)18-26(19-2-8-22(27)9-3-19,20-4-10-23(28)11-5-20)21-6-12-24(29)13-7-21;/h2-13H,14-18H2,1H3;1H |
Clé InChI |
WAHLMMKQTIGONH-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CCN(CC1)C(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12295920.png)


![2-Amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B12295947.png)
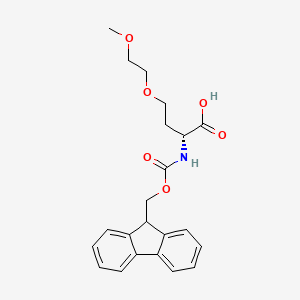
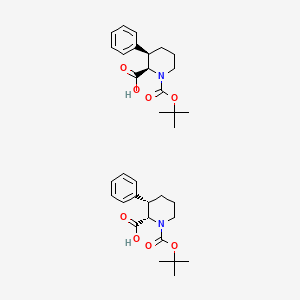
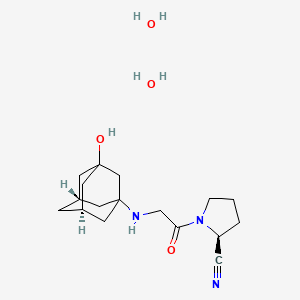
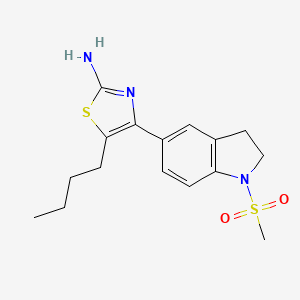
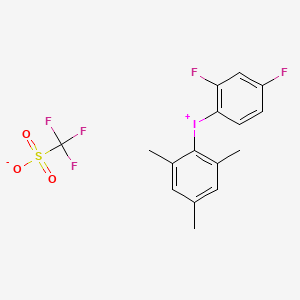

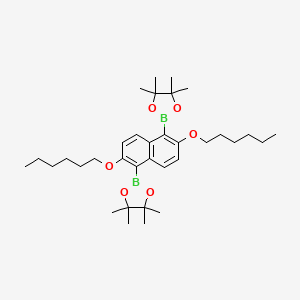
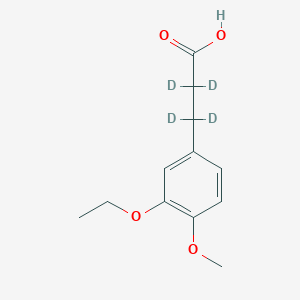

![Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)-](/img/structure/B12296011.png)
